N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole ring substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a 2-(cyclohex-1-en-1-yl)ethyl chain, while the thiazole’s position 2 is functionalized with a furan-2-ylmethylamino group.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H23N3O2S/c1-13-16(17(22)19-10-9-14-6-3-2-4-7-14)24-18(21-13)20-12-15-8-5-11-23-15/h5-6,8,11H,2-4,7,9-10,12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
MBFAAPOAOUKOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene derivative, followed by the introduction of the furan and thiazole rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions or cellular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-carboxamide derivatives are a prolific class of bioactive molecules. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues
Functional and Pharmacokinetic Comparisons
- Dasatinib: The gold-standard thiazole-carboxamide kinase inhibitor. Its 2-aminothiazole core binds to the ATP pocket of kinases via hydrogen bonds with the hinge region, while the hydroxyethylpiperazine group enhances solubility and bioavailability . The target compound lacks this polar substituent, which may limit its cellular permeability.
- Furan-Containing Analogs: The furan-2-ylmethylamino group in the target compound mirrors substituents in ’s analog, which may confer selectivity for kinases sensitive to heteroaromatic interactions. However, the cyclohexenyl ethyl chain in the target compound introduces lipophilicity, which could improve tissue penetration but increase off-target risks .
Therapeutic Potential
While Dasatinib is clinically validated in oncology, the target compound’s therapeutic niche remains undefined. Its furan and cyclohexenyl groups suggest possible applications in inflammation or immune modulation, as seen in ’s thiazole derivatives (e.g., 12m inhibited TNF-α in murine models at 60 mg/kg) .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexene moiety and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
Structural Features
The compound's structure can be broken down into several key components:
- Cyclohexene Ring : Provides hydrophobic interactions and contributes to the overall stability of the molecule.
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Thiazole Moiety : Recognized for its diverse biological activities, including antimicrobial and anticancer effects.
Preliminary studies suggest that this compound may exhibit biological activity through its interaction with specific molecular targets such as enzymes or receptors. The exact mechanisms are still under investigation, but potential pathways include modulation of biochemical pathways relevant to therapeutic applications. For instance, thiazole derivatives are known to influence various signaling pathways, which could be applicable to this compound as well .
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating thiazole derivatives, compounds similar to this compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were generally higher than those of standard antibiotics, indicating that while the compound has potential, further optimization is required for enhanced efficacy .
- Anti-inflammatory Properties : Molecular docking studies have indicated that the compound may bind to key proteins involved in inflammatory responses. This suggests a potential role in modulating inflammation-related pathways, which is critical in various disease states including arthritis and other chronic inflammatory conditions.
- Anticancer Potential : Research has shown that certain thiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Given the structural similarities, it is hypothesized that this compound may also possess similar properties, warranting further investigation into its efficacy against different cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide | Cyclohexene and methoxybenzene | Antimicrobial |
| N-(2-(cyclohexen-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | Furan and isoxazole | Anti-inflammatory |
| N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide | Thiazole ring | Antimicrobial and anticancer |
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Future research should focus on:
- Optimization of Biological Activity : Modifying the structure to enhance binding affinity to biological targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Exploration of Derivatives : Investigating derivatives with altered functional groups for improved activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
